Lipophilicity Control: XLogP3 Compared with 6-Methyl and 5-Chloro-4-methyl Analogs
The target compound exhibits an intermediate lipophilicity (XLogP3 = 3.8) that is 0.3 log units higher than the 6-methyl analog (XLogP3 = 3.5) and 0.4 log units lower than the 5-chloro-4-methyl analog (XLogP3 = 4.2) [1][2][3]. This places the 6-chloro derivative in a logP window often associated with balanced permeability and aqueous solubility, whereas the 6-methyl congener may show better solubility but lower membrane passage, and the 5-chloro-4-methyl isomer is predicted to be significantly more lipophilic and potentially less soluble.
| Evidence Dimension | Lipophilicity (XLogP3, predicted) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 6-Methyl analog: 3.5; 5-Chloro-4-methyl analog: 4.2 |
| Quantified Difference | Δ = +0.3 (vs. 6-methyl); Δ = −0.4 (vs. 5-chloro-4-methyl) |
| Conditions | Computed using XLogP3 algorithm as reported in PubChem; values reflect the neutral species |
Why This Matters
A 0.3–0.4 logP shift can translate into a 2‑ to 3‑fold change in membrane permeability, making the 6-chloro compound the preferred choice when optimizing central nervous system (CNS) penetration or oral absorption without sacrificing solubility.
- [1] PubChem Compound Summary for CID 154582810 (6-chloro derivative). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/154582810 (accessed 2025). View Source
- [2] PubChem Compound Summary for CID 154583494, 6-Methyl-2-[3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-azetidinyl]benzothiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/154583494 (accessed 2025). View Source
- [3] PubChem Compound Summary for CID 154582825 (5-chloro-4-methyl derivative). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/154582825 (accessed 2025). View Source
